molecular formula C24H26N2O2 B6307200 WOLF Bisoxazolidine CAS No. 947515-50-6

WOLF Bisoxazolidine

Cat. No. B6307200
CAS RN: 947515-50-6
M. Wt: 374.5 g/mol
InChI Key: QRTLPEUTEFJSFH-GDHSQPOBSA-N
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Description

WOLF Bisoxazolidine is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular formula of C24H26N2O2 and a molecular weight of 374.48 .


Synthesis Analysis

The synthesis of oxazoline rings, which are part of the bisoxazolidine structure, is well established and generally proceeds via the cyclization of a 2-amino alcohol with a number of suitable functional groups .


Molecular Structure Analysis

The molecular structure of this compound includes two oxazoline rings . The InChI key for this compound is QRTLPEUTEFJSFH-GDHSQPOBSA-N .


Chemical Reactions Analysis

Bisoxazolidine has been used as a catalyst in the asymmetric Reformatsky reaction between ethyl iodoacetate and aromatic aldehydes to yield 3-hydroxy-3-(4-aryl)propanoates . It has also been used in the asymmetric addition of diethylzinc to aldehydes, the asymmetric addition of acetylenes and silylacetylenes to aldehydes, and the asymmetric addition of nitromethane to aldehydes .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a boiling point of 568.9±50.0 °C at 760 mmHg and a density of 1.32±0.1 g/cm3 .

Scientific Research Applications

  • Asymmetric Catalysis in Organic Synthesis

    • WOLF Bisoxazolidine, specifically a C2-symmetric bisoxazolidine derived from aminoindanol, has shown significant utility in asymmetric catalysis. It is used in the asymmetric alkynylation of aldehydes, aiding in the formation of chiral propargylic alcohols with high yields and enantioselectivities. This ligand demonstrates a wide substrate scope and is easily accessible (Wolf & Liu, 2006).
  • Copper(I)-Catalyzed Reactions

    • Bisoxazolidine 1, as a ligand, plays a role in the copper(I)-catalyzed Friedel–Crafts reaction. This method, involving alkyl trifluoropyruvates and indoles, yields various ethyl 2-(3′-indolyl)-3,3,3-trifluoro-2-hydroxypropanoates with up to 99% yield and 94% enantiomeric excess (ee) (Wolf & Zhang, 2011).
  • Enantioselective Henry Reaction

    • In the Me2Zn-promoted and Cu(I)-catalyzed Henry reaction, Bisoxazolidine 1 serves as an effective ligand. It results in a complete reversal of the sense of asymmetric induction when replacing dimethylzinc with copper(I) acetate. This highlights its role in producing specific chiral compounds with high yield and ee, such as (S)-5-hydroxypiperidin-2-one (Spangler & Wolf, 2009).
  • Application in Nitroaldol Reaction

    • A C2-symmetric bisoxazolidine has been effective in catalyzing the asymmetric Henry reaction of both aliphatic and aromatic aldehydes. This catalyst produces beta-hydroxy nitroalkanes with up to 99% yield and 95% ee, underlining its versatility and efficiency in various organic reactions (Liu & Wolf, 2008).
  • Chiral Amplification in Alkylation Reactions

    • Bisoxazolidine ligands have demonstrated their ability to catalyze asymmetric alkylation of aldehydes with high yields and enantioselectivities. This includes a positive nonlinear effect in the bisoxazolidine-catalyzed alkylations and alkynylation of benzaldehyde, revealing its unique properties in chiral amplification (Liu & Wolf, 2007).
  • Reformatsky Reaction Catalysis

    • The chiral bisoxazolidine catalyzes the asymmetric Reformatsky reaction between ethyl iodoacetate and aldehydes. This method produces ethyl 3-hydroxy-3-(4-aryl)propanoates in high yields and moderate ee, particularly with aromatic substrates (Wolf & Moskowitz, 2011).
  • Synthesis and Tautomerism Studies

    • The synthesis of fused heterocycles like thiazolidinyl-oxazolidine and the study of ring-chain-ring tautomerism in bisoxazolidines have been explored. This includes the conversion of mercaptomethyl bisoxazolidine to corresponding thiazolidinyloxazolidines and spiro-heterocycles under various conditions (Saiz, Wipf, & Mahler, 2011).

Safety and Hazards

WOLF Bisoxazolidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Research is being conducted to develop new chiral bisoxazolidine ligands for asymmetric catalysis . The successful development of new asymmetric catalysts is expected to provide new tools for the synthesis of complex chiral target molecules, which will have an impact on the pharmaceutical, food, and agricultural industries .

Biochemical Analysis

Biochemical Properties

WOLF Bisoxazolidine plays a significant role in biochemical reactions. It acts as a catalyst in the asymmetric addition of diethylzinc to aldehydes, leading to the synthesis of chiral alcohols

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in the asymmetric addition of diethylzinc to aldehydes This process results in the synthesis of chiral alcohols

Temporal Effects in Laboratory Settings

It is known that the compound is used as a catalyst in the synthesis of chiral alcohols , suggesting that it may have a role in long-term cellular function.

Metabolic Pathways

Given its role as a catalyst in the synthesis of chiral alcohols , it may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

Given its role in the synthesis of chiral alcohols , it may interact with transporters or binding proteins.

Subcellular Localization

Given its role in the synthesis of chiral alcohols , it may be directed to specific compartments or organelles involved in this process.

properties

InChI

InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2/t19-,20-,21+,22+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTLPEUTEFJSFH-GDHSQPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@]2([C@]3(C1)N[C@@H]4[C@H](O3)CC5=CC=CC=C45)N[C@@H]6[C@H](O2)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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